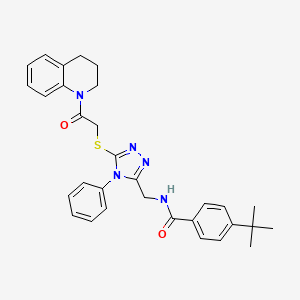
4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C31H33N5O2S and its molecular weight is 539.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Hetarylquinoline Synthesis : Research includes the synthesis of hetarylquinolines, which involves the use of benzene ring–substituted hydrazinocarbothioamides, showcasing the chemical versatility of quinoline derivatives. This study lays the groundwork for the synthesis of complex quinoline-based compounds, including potentially the specified benzamide derivative, highlighting the compound's role in creating new chemical entities with possible therapeutic applications (Aleqsanyan & Hambardzumyan, 2021).
Novel Δ1-1,2,4-Triazolines Synthesis : Investigation into the synthesis and decomposition of novel Δ1-1,2,4-triazolines, which involve tert-butyl groups, points towards the compound’s utility in exploring new chemical pathways and the synthesis of structurally unique molecules with potential biological activities (Schwan & Warkentin, 1988).
Quinazolinone and Benzamide Derivatives : Studies focusing on the synthesis of N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and related quinazolinone compounds underscore the relevance of similar compounds in medicinal chemistry, particularly for their potential as antimicrobial or anticancer agents, reflecting the interest in benzamide derivatives for pharmaceutical development (Mohebat, Raja, & Mohammadian, 2015).
Potential Pharmacological Activities
Antipsychotic Agent Synthesis : Research into heterocyclic carboxamides, which are structurally related to the compound , shows their evaluation as potential antipsychotic agents. This suggests a broader interest in exploring the therapeutic potentials of complex benzamide derivatives in neuropsychiatric disorders (Norman et al., 1996).
Analgesic Activity : The synthesis of pyrazoles and triazoles bearing quinazoline moieties, including studies on their analgesic activity, indicates the interest in benzamide and quinazoline derivatives for developing new pain management therapies (Saad, Osman, & Moustafa, 2011).
Antibacterial Agents : The creation of [1,2,4]Triazolo[1,5‐c]quinazoline derivatives and their evaluation as antibacterial agents highlight the compound's relevance in the search for new antimicrobials, demonstrating the ongoing research into quinazoline-based compounds for addressing antibiotic resistance (Zeydi, Montazeri, & Fouladi, 2017).
Propriétés
IUPAC Name |
4-tert-butyl-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O2S/c1-31(2,3)24-17-15-23(16-18-24)29(38)32-20-27-33-34-30(36(27)25-12-5-4-6-13-25)39-21-28(37)35-19-9-11-22-10-7-8-14-26(22)35/h4-8,10,12-18H,9,11,19-21H2,1-3H3,(H,32,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTZVNXLPYCOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

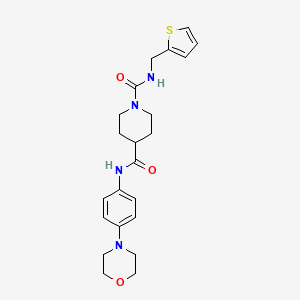
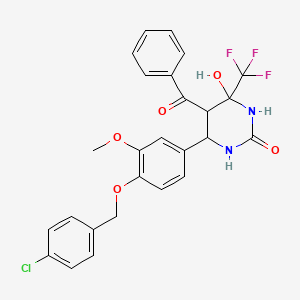
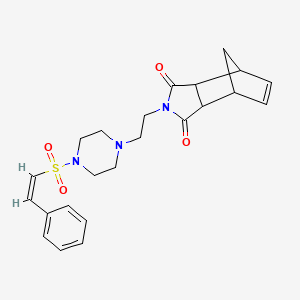
![Ethyl 2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2578652.png)

![2-Chloro-N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B2578655.png)
![N-benzyl-2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B2578656.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2578659.png)
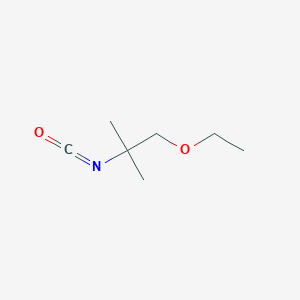
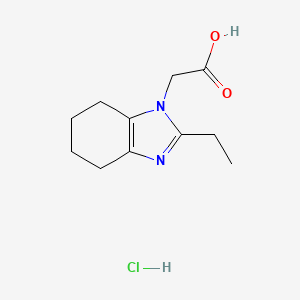
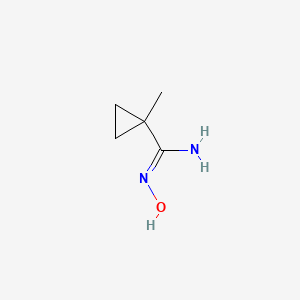
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2578669.png)